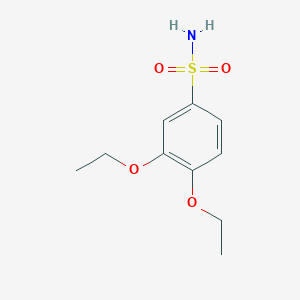

3,4-Diethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

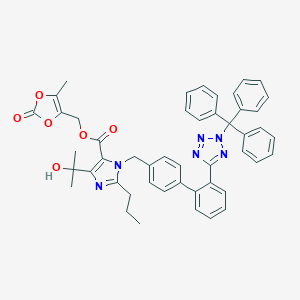

3,4-Diethoxybenzenesulfonamide, also known as DEBS, is a sulfonamide derivative that has been used in scientific research for various applications. It is a white, crystalline solid that is soluble in water and other solvents. DEBS has been used in the synthesis of various compounds, as a catalyst for chemical reactions, and as a reagent for biochemical research. It has been studied for its potential applications in the pharmaceutical and biotechnology industries.

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

Research by Kaneda (2020) in the field of organic chemistry emphasizes the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The work highlights the development of sequential Nicholas and Pauson-Khand reactions to produce unique polyheterocyclic compounds. This research is pivotal in the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, underlining the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry Kyosuke Kaneda, 2020.

Degradation of Acetaminophen by Advanced Oxidation Processes

Qutob et al. (2022) conducted a comprehensive review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), focusing on the pathway, by-products, biotoxicity, and density functional theory calculation. This study contributes significantly to enhancing the degradation of ACT by AOP systems, with implications for environmental science and pharmaceutical residue management Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022.

Recent Advance in Sulfonamide-based Medicinal Chemistry

A review by He Shichao et al. (2016) systematically summarizes the recent research based on sulfonamide, detailing their structural modifications and the resulting broad spectrum of medicinal applications. Sulfonamide derivatives have shown potential as antimicrobial, anticancer, antiparasitic, and anti-inflammatory agents, among others, indicating their significant development value in medicinal chemistry He Shichao, Ponmani Jeyakkumar, A. S. Rao, Wang Xianlong, Zhang Hui-zhen, Zhou Cheng-he, 2016.

Photosensitive Protecting Groups in Synthetic Chemistry

Amit et al. (1974) provide an overview of the application of photosensitive protecting groups in synthetic chemistry. The review discusses the potential of groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl for future applications, highlighting the role of these groups in the advancement of synthetic methodologies B. Amit, U. Zehavi, A. Patchornik, 1974.

Mechanism of Action

Target of Action

3,4-Diethoxybenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, inhibit the bacterial enzymes responsible for the conversion of PABA (p-aminobenzoic acid) into folic acid . By binding to these enzymes, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways within the bacteria. Folic acid is essential for the synthesis of nucleic acids and proteins, so its absence disrupts these critical processes, leading to bacterial death .

Pharmacokinetics

The compound’s molecular weight (245295 Da) and its predicted LogP value (163) suggest that it may have good absorption and distribution characteristics . The compound’s water solubility (3532 mg/L at 25°C) also indicates that it could be well-absorbed in the gastrointestinal tract .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts critical cellular processes within the bacteria, leading to their death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability could be affected by the pH of the environment . Additionally, the compound’s efficacy might be influenced by the presence of other substances that could interact with it or alter its absorption and distribution.

properties

IUPAC Name |

3,4-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYAXGQHQSSIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407149 |

Source

|

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104296-87-9 |

Source

|

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)

![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)